O-Cresol-3,4,5,6-D4,OD
Description
Contextualization of Deuterated Chemical Compounds in Advanced Scientific Inquiry
Deuterated chemical compounds, in which one or more hydrogen atoms are replaced by their heavier, stable isotope deuterium (B1214612), are instrumental in modern scientific research. nih.govuniupo.it This isotopic substitution, while seemingly minor, introduces a change in mass that can be detected by analytical instruments like mass spectrometers and nuclear magnetic resonance (NMR) spectrometers. uniupo.it This property allows researchers to "label" and trace molecules through complex biological and chemical processes without altering their fundamental chemical reactivity. The use of deuterated compounds has become widespread in various fields, including medicinal chemistry, environmental science, and metabolic research, enabling detailed investigations into reaction mechanisms, metabolic pathways, and pharmacokinetics. uniupo.it
Fundamental Principles and Research Utility of Stable Isotope Labeling
Stable isotope labeling is a technique that utilizes non-radioactive isotopes, such as deuterium (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N), as tracers in scientific experiments. The core principle lies in the fact that isotopically labeled molecules are chemically identical to their unlabeled counterparts, participating in the same biological and chemical reactions. nih.gov However, their increased mass allows them to be distinguished and quantified. This technique is particularly valuable for:
Metabolic Studies: Tracing the fate of a labeled compound within an organism to elucidate metabolic pathways and fluxes.
Pharmacokinetic Analysis: Determining the absorption, distribution, metabolism, and excretion (ADME) of drugs.
Quantitative Analysis: Using the labeled compound as an internal standard for the accurate quantification of the unlabeled analyte in complex matrices. This method, known as isotope dilution mass spectrometry (IDMS), is a gold standard for its high precision and accuracy.
Mechanistic Elucidation: Investigating the mechanisms of chemical and enzymatic reactions by observing the kinetic isotope effect—the change in reaction rate upon isotopic substitution.
Role of O-Cresol-3,4,5,6-D4,OD as a Key Deuterated Phenolic Reference Compound in Academic Research
This compound is a deuterated form of o-cresol (B1677501), a phenolic compound. In this specific isotopologue, four hydrogen atoms on the benzene (B151609) ring and the hydrogen atom of the hydroxyl group are replaced by deuterium. This high level of deuteration makes it an excellent internal standard for the analysis of o-cresol and related phenolic compounds in various samples. cdnisotopes.com Phenolic compounds are of significant interest in environmental monitoring and biological studies due to their widespread presence and potential toxicity. epa.govcdc.gov
The use of this compound as a reference compound is critical for obtaining accurate and reliable quantitative data in research studies. For instance, in environmental analysis, it can be used to precisely measure the concentration of o-cresol in water or soil samples. sigmaaldrich.com In metabolic research, it serves as an internal standard to quantify the levels of o-cresol produced from the metabolism of other compounds, such as toluene (B28343). nih.gov
Table 1: Properties of this compound and o-Cresol
| Property | This compound | o-Cresol |
| Chemical Formula | C₇H₃D₅O | C₇H₈O |
| Molecular Weight | 113.17 g/mol cdnisotopes.com | 108.14 g/mol sigmaaldrich.com |
| CAS Number | 3647-00-5 cdnisotopes.com | 95-48-7 sigmaaldrich.com |
| Appearance | Solid | Solid or liquid |
| Melting Point | 32-34 °C | 30.9 °C osha.gov |
| Boiling Point | 191 °C | 191 °C osha.gov |
Interactive Data Table: Properties of this compound and o-Cresol
Detailed Research Findings
The utility of deuterated cresols, including this compound, is evident in various research applications, particularly in metabolic and toxicological studies, as well as in environmental analysis.
One area of significant research is the investigation of cresol (B1669610) metabolism and its associated toxicity. For instance, studies have utilized deuterium-labeled p-cresol (B1678582) to probe the mechanism of its hepatotoxicity. nih.gov These studies have shown that the deuterated compound is metabolized at a slower rate than its non-deuterated counterpart, providing evidence for the formation of reactive intermediates in the toxic response. nih.gov While this specific study did not use this compound, the principles and findings are directly applicable to understanding the research value of deuterated cresols.
In the context of environmental and occupational health, o-cresol is a known metabolite of toluene exposure. nih.gov Accurate measurement of o-cresol in urine is therefore a valuable biomarker for assessing toluene exposure. Research has focused on developing robust analytical methods, such as gas chromatography, for the determination of o-cresol in urine. nih.gov In such methods, a deuterated internal standard like this compound is essential for achieving the necessary accuracy and precision to make reliable assessments of exposure levels. nih.gov
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,2,3,4-tetradeuterio-5-deuteriooxy-6-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O/c1-6-4-2-3-5-7(6)8/h2-5,8H,1H3/i2D,3D,4D,5D/hD | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWVGKYWNOKOFNN-MDXQMYCFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])C)O[2H])[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
113.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Methodologies for the Synthesis and Deuterium Incorporation in O Cresol Analogues
Strategies for Site-Specific Deuteration in Aromatic Systems
Achieving site-specific deuteration in aromatic compounds like o-cresol (B1677501) requires carefully chosen synthetic strategies. The goal is to replace specific hydrogen atoms with deuterium (B1214612) with high efficiency and selectivity.
Hydrogen-Deuterium Exchange Reactions in O-Cresol Synthesis
Hydrogen-deuterium exchange (HDX) reactions represent a common and direct method for introducing deuterium into organic molecules. wikipedia.org This process involves the substitution of a hydrogen atom with a deuterium atom from a deuterium source, such as deuterium oxide (D₂O). nih.gov
For aromatic compounds, HDX can be catalyzed by acids, bases, or metals. wikipedia.org Acid- and base-catalyzed HDX often proceeds via mechanisms that activate specific positions on the aromatic ring, making them susceptible to exchange. nih.gov For instance, in phenol (B47542) derivatives like o-cresol, the hydroxyl group can direct deuteration to the ortho and para positions.
Metal-catalyzed HDX, often employing catalysts like platinum on carbon (Pt/C), can facilitate the exchange of hydrogen atoms on the aromatic ring under various conditions. google.com Flow synthesis methods using microwave technology and a platinum on alumina (B75360) catalyst with D₂O have been developed for the deuteration of aromatic compounds, offering improved efficiency and throughput compared to traditional batch methods. tn-sanso.co.jp
Chemical Synthesis Pathways for the Directed Incorporation of Deuterium into O-Cresol-3,4,5,6-D4,OD
The synthesis of this compound, where the four hydrogens on the aromatic ring and the hydrogen of the hydroxyl group are replaced by deuterium, requires a multi-step approach. A plausible synthetic route could involve the following key transformations:
Ortho-methylation of a deuterated phenol precursor: Starting with a fully deuterated phenol (phenol-d6), a methyl group can be introduced at the ortho position. The alkylation of phenols with methanol (B129727) over solid acid catalysts like zeolites is a known method for producing cresols. dicp.ac.cn
Deuteration of o-cresol: Alternatively, one could start with unlabeled o-cresol and perform a comprehensive deuteration. This typically requires harsh conditions, such as high temperatures and pressures in the presence of a suitable catalyst and a deuterium source like D₂O. tn-sanso.co.jp
Exchange of the hydroxyl proton: The final step involves the exchange of the phenolic proton for a deuteron. This is readily achieved by treating the deuterated o-cresol with a deuterium source like D₂O or a deuterated solvent. wikipedia.org
A related deuterated compound, o-cresol-d8, where all hydrogen atoms including those on the methyl group are replaced by deuterium, can be prepared and is commercially available. guidechem.comsigmaaldrich.com The synthesis of such extensively deuterated molecules often involves similar principles of catalyzed hydrogen-deuterium exchange.
Biosynthetic Approaches for Deuterium Labeling in Related Phenols
While chemical synthesis is the primary method for producing specifically labeled compounds like this compound, biosynthetic approaches offer an alternative for deuterium labeling in related natural phenols. In vivo studies have demonstrated the incorporation of deuterium from labeled precursors into phenolic compounds in plants. nih.gov For example, deuterium-labeled coniferyl alcohol has been shown to be incorporated into the lignin (B12514952) of plants. nih.gov
The metabolism of deuterated aromatic substrates by hepatic monooxygenases in rats has also been studied, revealing significant deuterium isotope effects in the formation of certain hydroxylated metabolites. nih.gov These studies highlight the potential of biological systems to perform specific isotopic labeling, although directing this process to a specific, non-natural compound like this compound would be a significant challenge.
Advanced Synthetic Approaches to Achieve High Isotopic Purity and Enrichment
Achieving high isotopic purity and enrichment is crucial for many applications of deuterated compounds. nih.gov This means maximizing the percentage of molecules that have the desired deuteration pattern and minimizing the presence of under- or over-deuterated species.
Several strategies can be employed to enhance isotopic purity:
Use of Highly Enriched Deuterium Sources: The isotopic purity of the final product is directly dependent on the enrichment of the deuterium source (e.g., D₂O).
Optimization of Reaction Conditions: Factors such as reaction time, temperature, pressure, and catalyst choice can significantly impact the extent and selectivity of deuteration. tn-sanso.co.jp
Stepwise Synthesis: A carefully designed multi-step synthesis, where deuteration is introduced in a controlled manner, can often lead to higher isotopic purity than a one-pot exchange reaction. nih.gov
Purification Techniques: Chromatographic methods can be used to separate the desired deuterated compound from isotopically impure side products.
The demand for highly deuterated building blocks in pharmaceutical sciences has driven the development of methods to synthesize isotopologues with high total deuterium incorporation and sample purity. nih.gov
Analytical Validation of Deuteration Patterns and Isotopic Abundance
Once a deuterated compound has been synthesized, it is essential to verify the location and extent of deuterium incorporation. Several analytical techniques are employed for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuteration Site Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and indispensable tool for determining the precise location of deuterium atoms in a molecule. studymind.co.ukcdnsciencepub.comnumberanalytics.comsigmaaldrich.com
¹H NMR Spectroscopy: In proton (¹H) NMR, the replacement of a hydrogen atom with a deuterium atom leads to the disappearance of the corresponding proton signal. studymind.co.uk This allows for the direct identification of the sites of deuteration. The use of deuterated solvents is standard in ¹H NMR to avoid large solvent signals that would obscure the analyte's signals. studymind.co.uk
²H (Deuterium) NMR Spectroscopy: Deuterium (²H or D) NMR directly detects the deuterium nuclei. numberanalytics.comsigmaaldrich.com The chemical shifts in a ²H NMR spectrum are very similar to those in a ¹H NMR spectrum, making spectral interpretation straightforward. sigmaaldrich.com This technique is particularly useful for quantifying the deuterium enrichment at different positions within the molecule. sigmaaldrich.com
¹³C NMR Spectroscopy: The presence of a deuterium atom attached to a carbon atom causes a characteristic shift in the ¹³C NMR signal of that carbon (an isotopic shift), which can also be used to confirm the site of deuteration. cdnsciencepub.com
The following table summarizes the expected NMR observations for this compound:
| Nucleus | Expected Observation for this compound | Rationale |
| ¹H NMR | A singlet corresponding to the methyl (CH₃) protons. Absence of signals in the aromatic region (typically 6.5-8.0 ppm). libretexts.org Absence of the phenolic hydroxyl (OH) proton signal. | The four aromatic protons and the hydroxyl proton have been replaced by deuterium. |
| ²H NMR | Signals in the aromatic region corresponding to the four deuterium atoms on the ring. A signal corresponding to the deuteroxyl (OD) group. | Direct detection of the incorporated deuterium atoms. |
| ¹³C NMR | Signals for the aromatic carbons will be observed, but their splitting patterns may be affected by the attached deuterium. | The carbon skeleton remains intact. |
Mass Spectrometry for Isotopic Distribution and Purity Determination
The analysis confirms the identity of the labeled compound by measuring the mass-to-charge ratio (m/z) of the molecular ion. For this compound, where five hydrogen atoms (four on the aromatic ring and one on the hydroxyl group) are replaced by deuterium, a significant mass shift is expected compared to the unlabeled o-cresol.
| Compound | Molecular Formula | Monoisotopic Mass (Da) | Mass Shift (Da) |
|---|---|---|---|
| o-Cresol | C₇H₈O | 108.0575 | N/A |
| This compound | C₇H₃D₅O | 113.0889 | +5.0314 |
Beyond simple mass confirmation, mass spectrometry is vital for determining isotopic purity and distribution. Isotopic purity refers to the percentage of the compound that contains the desired number of deuterium atoms. almacgroup.com For instance, a sample of this compound with an isotopic enrichment of 98 atom % D indicates a high level of successful deuteration. cdnisotopes.com
The isotopic distribution provides a more detailed picture, showing the relative abundance of molecules with different numbers of deuterium atoms (e.g., D₄, D₃, etc.). This is achieved by comparing the experimentally measured isotope pattern with the theoretically predicted distribution. almacgroup.com High-resolution mass spectrometry can resolve the signals from these different isotopologues, allowing for precise quantification.
Techniques such as ultrahigh-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) offer high sensitivity and selectivity for the analysis of cresol (B1669610) isomers. nih.gov In such methods, the compound is first ionized, and then a specific parent ion is selected and fragmented. The resulting fragment ions (product ions) are detected, creating a specific transition that is unique to the analyte. This multiple reaction monitoring (MRM) approach enhances specificity and allows for accurate quantification even in complex matrices. irsst.qc.ca For o-cresol analysis, derivatization with agents like dansyl chloride may be employed to improve ionization efficiency and achieve lower detection limits. nih.govirsst.qc.ca
The table below summarizes typical parameters used in the mass spectrometric analysis of o-cresol derivatives, illustrating the specific transitions monitored.
| Analyte | Parent Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Reference |
|---|---|---|---|---|
| Dansyl-o-cresol | 342.1 | 171.0 | 24 | irsst.qc.ca |
| Dansyl-o-cresol-d7 (Internal Standard) | 348.1 | 171.0 | 24 | irsst.qc.ca |
By comparing the ion chromatograms of the labeled analyte and a deuterated internal standard, precise and accurate quantification of the isotopic enrichment can be achieved. nih.govalmacgroup.com This rigorous analysis is essential for validating the synthesis of this compound for its use in research and as an internal standard.
Advanced Analytical Techniques Employing O Cresol 3,4,5,6 D4,od As a Research Standard
Mass Spectrometry (MS)-Based Quantification Methodologies
Mass spectrometry has emerged as a powerful and indispensable tool for the detection and quantification of a wide array of chemical compounds. When coupled with chromatographic separation techniques, it offers unparalleled selectivity and sensitivity. The use of stable isotope-labeled internal standards, such as O-Cresol-3,4,5,6-D4,OD, is central to achieving reliable and accurate quantitative results in MS-based methodologies.
Principles and Application of Stable Isotope Dilution Mass Spectrometry (SIDMS) for this compound as Internal Standard
Stable Isotope Dilution Mass Spectrometry (SIDMS) is a highly accurate quantitative technique that relies on the addition of a known amount of a stable isotope-labeled version of the analyte to the sample. nih.gov This labeled compound, or internal standard, is chemically identical to the analyte of interest but has a different mass due to the isotopic substitution. nih.gov this compound, with its deuterium-labeled aromatic ring and hydroxyl group, is an ideal internal standard for the quantification of o-cresol (B1677501).
The core principle of SIDMS lies in the assumption that the analyte and the internal standard will behave identically during sample preparation, chromatography, and ionization in the mass spectrometer. scispace.comscioninstruments.com Any loss of analyte during extraction, or variations in ionization efficiency, will be mirrored by the internal standard. scispace.comscioninstruments.com By measuring the ratio of the mass spectrometric signal of the analyte to that of the internal standard, a precise and accurate quantification can be achieved, as this ratio remains constant regardless of sample-specific variations. nih.gov
The application of this compound in SIDMS is particularly valuable in the analysis of complex biological and environmental samples where matrix effects can significantly impact the accuracy of results. For instance, in the determination of o-cresol in urine as a biomarker for toluene (B28343) exposure, the use of a deuterated internal standard ensures reliable quantification despite the presence of numerous other compounds. cdc.govirsst.qc.ca
Key Advantages of SIDMS with this compound:
High accuracy and precision.
Correction for sample loss during preparation.
Compensation for matrix effects and variations in instrument response.
Increased reliability of quantitative data.
Gas Chromatography-Mass Spectrometry (GC-MS) Techniques Utilizing Deuterated O-Cresol
Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used analytical technique for the separation and identification of volatile and semi-volatile compounds. In many GC-MS applications, derivatization is employed to improve the chromatographic properties and thermal stability of the analytes. nih.gov For the analysis of cresols, derivatization to their more volatile ether or ester forms is a common practice. nih.gov
The use of deuterated o-cresol, such as this compound, as an internal standard in GC-MS analysis offers significant advantages. nih.gov It co-elutes closely with the native o-cresol, ensuring that any variations in injection volume, chromatographic conditions, or ionization are accounted for. This is crucial for achieving accurate quantification, especially in complex matrices like urine or environmental samples. cdc.govnih.gov
A study on the quantification of urinary phenol (B47542) and cresols as biomarkers of exposure to industrial solvents demonstrated the effectiveness of deuterated o-cresol as an internal standard. nih.gov The method involved liquid-liquid extraction and derivatization with silylating agents before GC-MS analysis. nih.gov The use of the deuterated standard ensured good accuracy and the absence of matrix effects in the quantification of the analytes. nih.gov
Table 1: GC-MS Method Parameters for Cresol (B1669610) Analysis
| Parameter | Condition |
| Column | Capillary column (e.g., 5% phenylmethylpolysiloxane) oiv.int |
| Injector | Split/splitless oiv.int |
| Carrier Gas | Helium |
| Derivatization Agent | BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide) or MTBSTFA (N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide) nih.gov |
| Internal Standard | Deuterated o-cresol nih.gov |
| Detection | Mass Spectrometry (Scan or Selected Ion Monitoring mode) |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Applications for this compound
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has become the method of choice for the sensitive and selective quantification of a vast range of compounds in complex matrices. Its ability to analyze non-volatile and thermally labile compounds makes it a powerful alternative to GC-MS. The use of a stable isotope-labeled internal standard like this compound is critical for accurate quantification in LC-MS/MS due to the potential for matrix effects. myadlm.orgnih.gov
In LC-MS/MS analysis of o-cresol, the analyte and the deuterated internal standard are separated chromatographically before being introduced into the mass spectrometer. The use of tandem mass spectrometry (MS/MS) provides an additional layer of selectivity by monitoring specific precursor-to-product ion transitions for both the analyte and the internal standard. This significantly reduces the likelihood of interference from other co-eluting compounds.
A key application of LC-MS/MS with a deuterated o-cresol internal standard is in the biomonitoring of toluene exposure by measuring o-cresol levels in urine. irsst.qc.canih.gov To enhance the sensitivity of the analysis, derivatization of o-cresol with reagents like dansyl chloride can be performed. irsst.qc.caresearchgate.netnih.gov This derivatization improves the ionization efficiency of the compound in the electrospray ionization (ESI) source of the mass spectrometer. irsst.qc.caresearchgate.netnih.gov The use of this compound as an internal standard in these methods ensures that any variability in the derivatization reaction or ionization process is compensated for, leading to highly accurate and reliable results. irsst.qc.ca
High-Resolution Mass Spectrometry for Precise Isotopic Analysis in Complex Matrices
High-Resolution Mass Spectrometry (HRMS) provides the capability to measure the mass-to-charge ratio (m/z) of ions with very high accuracy. This allows for the determination of the elemental composition of a molecule and the differentiation of ions with very similar nominal masses (isobars). In the context of using this compound as an internal standard, HRMS offers several advantages.
Firstly, HRMS can be used to accurately determine the isotopic purity of the deuterated standard. nih.govrsc.org By resolving and quantifying the signals of the different isotopologues (molecules that differ only in their isotopic composition), the exact degree of deuterium (B1214612) incorporation can be established. nih.gov This information is crucial for the preparation of accurate standard solutions for quantitative analysis.
Secondly, in the analysis of complex matrices, HRMS can help to distinguish the analyte and internal standard signals from potential interferences that may have the same nominal mass. The high mass resolving power of HRMS allows for the separation of these signals, leading to more accurate quantification. For example, in biological samples, endogenous compounds can sometimes interfere with the analysis of target analytes. HRMS can effectively mitigate this issue.
Table 2: Comparison of Low-Resolution vs. High-Resolution Mass Spectrometry
| Feature | Low-Resolution Mass Spectrometry (LRMS) | High-Resolution Mass Spectrometry (HRMS) |
| Mass Accuracy | Lower (unit mass resolution) | Higher (typically < 5 ppm) |
| Resolving Power | Lower | Higher nih.gov |
| Isobaric Separation | Limited | Excellent nih.gov |
| Isotopic Purity Analysis | Not precise | Precise nih.govrsc.org |
| Cost | Generally lower | Generally higher |
Mitigation of Matrix Effects and Ion Suppression/Enhancement using Deuterated Internal Standards
Matrix effects are a significant challenge in LC-MS analysis, particularly when dealing with complex biological or environmental samples. myadlm.orgnih.gov These effects arise from co-eluting components in the sample matrix that can either suppress or enhance the ionization of the analyte of interest, leading to inaccurate quantification. myadlm.orgnih.gov Ion suppression is the more common phenomenon and occurs when matrix components compete with the analyte for ionization in the ESI source. longdom.org
The use of a stable isotope-labeled internal standard, such as this compound, is the most effective way to mitigate matrix effects. myadlm.orgchromforum.org Because the deuterated internal standard is chemically almost identical to the analyte, it co-elutes from the liquid chromatography column at nearly the same time. chromforum.org Consequently, both the analyte and the internal standard experience the same degree of ion suppression or enhancement from the sample matrix. chromforum.org
By calculating the ratio of the analyte signal to the internal standard signal, the impact of matrix effects is effectively canceled out, leading to accurate and reliable quantification. researchgate.net While deuterated standards are highly effective, it is important to note that in some rare cases, slight chromatographic separation between the analyte and the deuterated standard can occur, which may lead to differential matrix effects. myadlm.org However, for most applications, the use of a deuterated internal standard like this compound remains the gold standard for overcoming the challenges of matrix effects in LC-MS analysis. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Quantitative Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the structure and dynamics of molecules. jchps.com It is based on the principle that atomic nuclei with a non-zero spin will absorb and re-emit electromagnetic radiation when placed in a magnetic field. jchps.com For this compound, NMR spectroscopy plays a crucial role in both confirming its structure and in quantitative applications.
Structural Elucidation:
¹H NMR (Proton NMR) and ¹³C NMR (Carbon-13 NMR) are the most common NMR techniques used for the structural elucidation of organic compounds. jchps.comnd.edu In the case of this compound, ¹H NMR would show a significant reduction in the signals corresponding to the aromatic protons, confirming the successful deuteration of the benzene (B151609) ring. The signal for the methyl group protons would remain, providing a clear signature for the o-cresol backbone. The hydroxyl proton signal may be broad and could exchange with deuterium from the solvent if a protic deuterated solvent is used. nd.edu
¹³C NMR would show signals for all the carbon atoms in the molecule. The carbon atoms attached to deuterium will exhibit a characteristic splitting pattern (a triplet for a C-D bond) and a shift in their chemical shift compared to the non-deuterated compound. This provides further confirmation of the position of the deuterium labels.
Quantitative Analysis (qNMR):
Quantitative NMR (qNMR) is a primary analytical method that allows for the determination of the concentration of a substance without the need for a chemically identical reference standard. sigmaaldrich.com By using a certified internal standard of a different compound with a known concentration and purity, the concentration of the analyte can be accurately determined by comparing the integrals of their respective NMR signals. sigmaaldrich.com
This compound can be quantified using qNMR by adding a known amount of a suitable internal standard to the sample. The integral of a specific signal from this compound (for example, the methyl proton signal) is compared to the integral of a signal from the internal standard. The concentration can then be calculated using the following equation:
Concentration_analyte = (Integral_analyte / Integral_standard) * (N_standard / N_analyte) * (MW_analyte / MW_standard) * (Weight_standard / Weight_analyte) * Purity_standard
Where:
N is the number of protons giving rise to the integrated signal.
MW is the molecular weight.
Weight is the mass of the substance.
Purity is the certified purity of the standard.
qNMR is a powerful technique for the certification of reference materials and for providing accurate quantitative data that is traceable to the International System of Units (SI). sigmaaldrich.com
Application of Deuterium (2H) NMR for Investigating Molecular Interactions in Solution
Deuterium (²H) NMR spectroscopy is a powerful analytical technique for probing the structure and dynamics of molecules in solution. numberanalytics.com Unlike proton (¹H) NMR, which focuses on hydrogen-1 nuclei, ²H NMR measures the nuclear magnetic resonance signal of deuterium nuclei. numberanalytics.comwikipedia.org This distinction is fundamental; deuterium has a nuclear spin of 1, while hydrogen-1 has a spin of 1/2. wikipedia.org This difference in spin gives rise to a quadrupole moment for the deuterium nucleus, making ²H NMR highly sensitive to the local electronic environment and molecular motion. wikipedia.org
The use of this compound in ²H NMR studies offers several advantages. The substitution of protons with deuterium atoms on the aromatic ring and the hydroxyl group creates a molecule that is readily observable by ²H NMR. wikipedia.org Since the natural abundance of deuterium is very low (0.016%), samples must typically be enriched with ²H to obtain a strong enough signal. wikipedia.org
One of the primary applications of ²H NMR is the investigation of molecular interactions. numberanalytics.com The quadrupolar splitting observed in a ²H NMR spectrum is directly dependent on the angle between the carbon-deuterium (C-D) bond and the external magnetic field. wikipedia.org This property allows researchers to study:
Molecular Relaxation: By analyzing the spin-lattice (T₁) and spin-spin (T₂) relaxation times, scientists can gain insights into the rotational and translational motions of the cresol molecule in solution. numberanalytics.com
Molecular Interactions: Changes in the ²H NMR spectrum can reveal interactions such as hydrogen bonding and π-π stacking. numberanalytics.com The deuterium on the hydroxyl group (OD) is particularly useful for studying hydrogen bonding interactions with solvent molecules or other solutes.
Solvent Effects: Using non-deuterated solvents in ²H NMR experiments allows for a clean spectrum where only the deuterated signals of the analyte, such as this compound, are observed. sigmaaldrich.com
For instance, a study might involve dissolving this compound in various solvents and observing the changes in the chemical shifts and relaxation times of the deuterium nuclei. These changes provide direct evidence of the nature and strength of the interactions between the deuterated cresol and the surrounding solvent molecules.
Quantitative NMR (qNMR) Techniques Enhanced by Deuterated Analogs
Quantitative Nuclear Magnetic Resonance (qNMR) is a powerful method for determining the concentration of chemical species in a solution. acanthusresearch.com The fundamental principle of qNMR is that the area of an NMR signal is directly proportional to the number of nuclei responsible for that signal and the molar concentration of the molecule. acanthusresearch.comresearchgate.net This makes qNMR a primary ratio method, allowing for the determination of the absolute content of a substance. fujifilm.comnih.gov
The use of an internal standard is crucial for accurate and reproducible qNMR measurements. resolvemass.cajeol.com this compound is an excellent candidate for an internal standard in ¹H qNMR for the quantification of non-deuterated o-cresol or other analytes.
Key characteristics of an ideal qNMR internal standard, which this compound can fulfill, include:
High Purity: The internal standard should be of high chemical and isotopic purity (≥99%) to avoid interference from impurities. resolvemass.ca
Signal Separation: The NMR signals of the internal standard must not overlap with the signals of the analyte. acanthusresearch.com The deuteration of this compound shifts its residual proton signals away from the main signals of the protium (B1232500) form, minimizing overlap.
Chemical Stability: The standard should be stable and not react with the analyte or the solvent. resolvemass.ca
Good Solubility: It must be readily soluble in the chosen deuterated solvent. resolvemass.ca
In a typical ¹H qNMR experiment to determine the purity of an o-cresol sample, a precisely weighed amount of the sample and a certified reference material of this compound are dissolved in a deuterated solvent. jeol.com The ¹H NMR spectrum is then recorded under optimized conditions, ensuring a sufficient relaxation delay between pulses to allow for complete relaxation of all nuclei. researchgate.net The purity of the analyte is calculated by comparing the integral of a specific analyte signal to the integral of a known signal from the internal standard, taking into account their respective molecular weights and the number of protons contributing to each signal. sigmaaldrich.com
Table 1: Example Data for qNMR Purity Determination
| Parameter | Analyte (o-Cresol) | Internal Standard (this compound) |
|---|---|---|
| Signal Used for Integration | Methyl Protons | Residual Aromatic Proton |
| Number of Protons | 3 | 1 |
| Integral Value | Variable | Variable |
| Molecular Weight ( g/mol ) | 108.14 | ~113.18 |
| Weighed Mass (mg) | User Defined | User Defined |
This table is for illustrative purposes. Actual values would be obtained from the experiment.
Chromatographic Separation Techniques for Deuterated and Protium Forms
The separation of deuterated and protium (non-deuterated) forms of a compound is a significant challenge in chromatography due to their nearly identical physical and chemical properties. However, subtle differences arising from the mass difference between hydrogen and deuterium can be exploited to achieve separation. This phenomenon is known as the chromatographic isotope effect. nih.gov
Gas Chromatography (GC):
In gas chromatography, deuterated compounds often elute slightly earlier than their protium counterparts, an effect known as an "inverse isotope effect". nih.govmdpi.com This is attributed to the fact that C-D bonds are slightly shorter and stronger than C-H bonds, leading to a smaller molecular volume and weaker van der Waals interactions with the stationary phase. mdpi.com The retention time difference is typically small but can be enhanced by using highly efficient capillary columns and optimizing chromatographic conditions such as temperature programming.
A study on the separation of various isotopologue pairs using different GC stationary phases found that nonpolar stationary phases often result in an inverse isotope effect, while polar stationary phases can show a "normal isotope effect" where the deuterated compound elutes later. nih.gov The position of the deuterium atoms also influences the retention time. nih.gov For o-cresol, a method was developed for the analysis of its deuterated and non-deuterated forms in urine using GC with electron capture detection after derivatization. nih.gov This method achieved chromatographic resolution between all cresol isomers and their deuterated analogs. nih.gov
High-Performance Liquid Chromatography (HPLC):
In reversed-phase HPLC (RP-HPLC), deuterated compounds also tend to elute earlier than their protiated analogs. cchmc.orgresearchgate.net This is because the C-D bond is less polarizable than the C-H bond, resulting in weaker interactions with the nonpolar stationary phase. cchmc.org The magnitude of this isotope effect can be influenced by the mobile phase composition, temperature, and the nature of the stationary phase. cchmc.orgnih.gov
Research has shown that the separation of protiated and deuterated isotopologues can be achieved on various stationary phases, including those with alkyl and aryl groups. cchmc.org The use of chiral stationary phases, such as β-cyclodextrin, has been effective in separating cresol isomers, and this principle can be extended to the separation of their deuterated and non-deuterated forms. researchgate.net
Table 2: Chromatographic Isotope Effects
| Chromatographic Technique | Typical Isotope Effect | Primary Reason | Factors Influencing Separation |
|---|---|---|---|
| Gas Chromatography (GC) | Inverse (Deuterated elutes earlier) | Weaker van der Waals interactions of deuterated compound with stationary phase. mdpi.com | Stationary phase polarity, temperature programming, position of deuterium atoms. nih.gov |
The ability to separate this compound from its protium form is crucial for its use as an internal standard in methods that employ chromatographic separation prior to detection, such as GC-MS or LC-MS. oup.com While stable isotope-labeled internal standards are intended to co-elute with the analyte to compensate for matrix effects, a slight separation can sometimes occur. oup.com Understanding and controlling this separation is essential for developing robust and accurate analytical methods.
Research Applications and Scholarly Investigations of O Cresol 3,4,5,6 D4,od
Metabolomics Studies and Metabolic Profiling in Biological Systems
In metabolomics, O-Cresol-3,4,5,6-D4,OD is instrumental for investigating how living organisms process both foreign and native compounds. Stable isotope-labeled compounds are indispensable for tracing metabolic pathways and ensuring the accuracy of quantitative analyses. symeres.com
The study of how organisms metabolize xenobiotics (foreign chemical compounds) is crucial for understanding toxicology and drug metabolism. Deuterium-labeled compounds like this compound are used to trace the transformation of the parent compound into its various metabolites. symeres.com
Research has shown that o-cresol (B1677501) can be metabolized through several biotransformation pathways. For instance, the fungus Penicillium frequentans can degrade o-cresol via cometabolism, a process where the microbe transforms a compound it cannot use as a primary energy source. In this pathway, o-cresol is hydroxylated to form metabolites such as methylhydroquinone (B43894) and methyl-p-benzoquinone. nih.gov
In anaerobic environments, which are relevant to the gut microbiome and certain contaminated sites, the metabolism of o-cresol proceeds differently. An anaerobic microbial consortium was found to transform o-cresol into 3-methylbenzoic acid. nih.gov A key transient intermediate in this process was identified as 4-hydroxy-3-methylbenzoic acid. This pathway demonstrates that under methanogenic conditions, o-cresol undergoes carboxylation in the para position relative to the hydroxyl group, followed by dehydroxylation. nih.gov The use of a deuterated o-cresol analogue (o-Cresol-6d) was essential in this study to confirm the identity of the resulting deuterated metabolites, thereby elucidating the metabolic sequence. nih.gov
Stable isotope labeling is a powerful technique for tracing the journey of metabolites through biological systems. symeres.comnih.gov By introducing a labeled compound, researchers can follow its absorption, distribution, metabolism, and excretion (ADME), providing a dynamic view of metabolic processes. This compound is ideally suited for this purpose as an exogenous compound tracer.
A definitive example of this application is found in studies of anaerobic metabolism. When an anaerobic consortium was incubated with a deuterated form of o-cresol, researchers could track the appearance of the deuterium (B1214612) label in subsequent products. nih.gov This allowed them to confirm that the o-cresol was the direct precursor to the observed metabolites.
| Labeled Precursor | Key Labeled Metabolites Detected | Research Finding |
| o-Cresol-6d | Deuterated 4-hydroxy-3-methylbenzoic acid, Deuterated 3-methylbenzoic acid | Confirmed that o-cresol is transformed via carboxylation and subsequent dehydroxylation by the anaerobic consortium. nih.gov |
This interactive table summarizes the use of deuterated o-cresol in tracing metabolic pathways.
This method of using stable isotopes provides unambiguous evidence of metabolic relationships between compounds, which is often difficult to establish with non-labeled substances alone. nih.gov
The gut microbiota plays a profound role in host health by metabolizing dietary components into a vast array of compounds. nih.govtandfonline.com Cresols, particularly p-cresol (B1678582), are well-known metabolites produced by the bacterial fermentation of aromatic amino acids like tyrosine and phenylalanine in the colon. tandfonline.comoup.com While much of the research focuses on p-cresol, the principles of microbiota-mediated metabolism are applicable to other isomers like o-cresol.
Studies have identified specific intestinal bacteria capable of producing phenolic compounds. A screening of 153 bacterial strains found that members of the Coriobacteriaceae, Enterobacteriaceae, and Clostridium clusters were significant producers of phenol (B47542) and p-cresol. oup.com The metabolism of o-cresol by anaerobic consortia, as previously mentioned, is a direct example of microbiota activity on this specific isomer. nih.gov After being produced by gut microbes, these metabolites can be absorbed by the host and undergo further "co-metabolism," for instance, by conjugation in the liver to form sulfates and glucuronides. tandfonline.com this compound can be used in such studies to precisely track the fate of microbially-available o-cresol and differentiate it from host-derived metabolites.
| Bacterial Family/Cluster | Cresol (B1669610) Production Capability |
| Coriobacteriaceae | Phenol and p-cresol production. oup.com |
| Clostridium cluster XI | p-Cresol production. oup.com |
| Clostridium cluster XIVa | Phenol and p-cresol production. oup.com |
| Enterobacteriaceae | Phenol production. oup.com |
This interactive table lists some bacterial groups identified as producers of phenolic compounds in the gut.
Environmental Analytical Chemistry and Contaminant Monitoring
In environmental science, accurate measurement of pollutants is the first step toward assessing their impact and devising remediation strategies. This compound is an invaluable tool in this domain, primarily used as an internal standard for the quantification of phenolic contaminants. symeres.com
Phenolic compounds, including cresol isomers, are common environmental contaminants originating from industrial processes. Due to the complexity of environmental samples (e.g., wastewater, soil extracts, air samples), accurate quantification requires methods that can compensate for sample loss during preparation and instrumental variability. Using a stable isotope-labeled internal standard like this compound, which behaves almost identically to the target analyte (o-cresol) during extraction and analysis, is the gold standard for achieving high accuracy and precision.
Various analytical methods have been developed for the detection of o-cresol in different environmental matrices. For water samples, spectrophotometric methods have achieved detection limits as low as 0.2 µg/L. nih.gov For air analysis, methods standardized by agencies like the Occupational Safety and Health Administration (OSHA) can detect cresol at the nanogram level. osha.gov In all such methods, the addition of a known quantity of this compound at the beginning of the workflow allows for the precise calculation of the native o-cresol concentration, regardless of analytical variations.
| Environmental Matrix | Analytical Method | Reported Detection Limit for o-Cresol |
| Water | Spectrophotometry with preconcentration | 0.2 µg/L nih.gov |
| Air | Gas Chromatography (GC) | 14 ng per sample osha.gov |
| Water | Voltammetric "Electronic Tongue" | Quantified in the range of 1 to 70 µM nih.gov |
This interactive table presents examples of analytical methods and their performance for quantifying o-cresol in environmental samples.
Understanding the environmental fate of a contaminant involves studying how it moves and transforms in the environment. researchgate.netcdc.gov Stable isotope labeling is a powerful tool for these investigations. researchgate.netnih.gov By "spiking" an environmental system (such as a soil column or a water microcosm) with a labeled compound like this compound, scientists can trace its movement, adsorption to particles, and degradation into other products.
Isotopic analysis can reveal the mechanisms of degradation. For example, the transformation of o-cresol to 3-methylbenzoic acid by an anaerobic consortium is a key environmental fate process that was elucidated using a deuterated standard. nih.gov Such studies are critical for predicting how long a pollutant will persist in the environment and for developing effective bioremediation strategies. The use of labeled compounds helps differentiate the transformation of a specific pollutant from the background of other similar, naturally occurring chemicals. nih.gov
Assessment of Chemical Pollution and Exposure Levels in Ecological Systems
The assessment of chemical pollution in ecological systems is a critical area of environmental science. researchgate.net Cresols, including o-cresol, are released into the environment from both natural and industrial sources. cdc.gov They are by-products of coal and wood combustion, and are present in automobile exhaust. cdc.govnih.gov While they are biodegradable, their presence in water and soil can indicate contamination. cdc.govoecd.org
This compound is instrumental in the accurate measurement of o-cresol levels in various environmental matrices. For instance, it can be used to quantify o-cresol in surface water, where concentrations are typically low but can be elevated near industrial or hazardous waste sites. nih.gov Studies have reported o-cresol concentrations in surface water to be around 1 µg/L or less, but they can reach up to 390 µg/L in contaminated groundwater. nih.gov In soil, o-cresol has been detected at concentrations as high as 12,000–34,000 µg/kg in areas of industrial activity. nih.gov The use of the deuterated standard ensures that these measurements are accurate, enabling a precise assessment of the extent of pollution and the potential risks to the ecosystem.
Food Science and Authenticity Research
The application of this compound extends into the realm of food science, where it aids in ensuring the safety and authenticity of food products.
Quantification of Residues and Trace Contaminants in Food Products
This compound is employed as an internal standard for the quantification of cresol residues in various food items. Cresols can be present in foods as natural flavor compounds or as contaminants from environmental sources or packaging materials. nih.gov For example, p-cresol has been identified in several types of cheese, with concentrations varying significantly depending on the processing and ripening methods. nih.gov One study found p-cresol levels ranging from less than the limit of quantification in Cheddar cheese to 1001 µg/kg in barbecue cheese. nih.gov The use of a deuterated internal standard like this compound is crucial for obtaining the accurate measurements needed to assess consumer exposure and enforce regulatory limits.
Application in Food Authenticity and Adulteration Detection Methodologies
Beyond safety testing, this compound plays a role in verifying food authenticity. The profile of volatile and semi-volatile compounds, including cresols, can serve as a chemical fingerprint to determine the origin and quality of a food product. For instance, the presence and concentration of specific cresols can help distinguish between different production methods, such as smoking processes. nih.gov By enabling accurate quantification, this compound supports the development of robust analytical methods to detect fraudulent practices and ensure that consumers receive authentic products.
Forensic and Clinical Toxicology Applications
In the fields of forensic and clinical toxicology, the precise identification and quantification of substances in biological samples are paramount. This compound serves as a critical tool in these demanding analytical applications.
Identification and Quantification of Trace Compounds and their Metabolites in Biological Samples
This compound is utilized as an internal standard in methods developed to detect and quantify o-cresol and its metabolites in biological samples such as urine and blood. symbiosisonlinepublishing.com O-cresol is a known metabolite of toluene (B28343), a common industrial solvent. symbiosisonlinepublishing.comcdc.gov Therefore, measuring o-cresol levels in urine can be a way to monitor occupational exposure to toluene. symbiosisonlinepublishing.com The use of the deuterated standard in gas chromatography-mass spectrometry (GC-MS) methods allows for the detection of very low concentrations of o-cresol, providing a sensitive and reliable means of biomonitoring. symbiosisonlinepublishing.com This is essential for assessing exposure and implementing necessary safety measures in the workplace.
Method Validation and Quality Control in Forensic and Clinical Analytical Procedures
The validation of analytical methods is a fundamental requirement in forensic and clinical laboratories to ensure the accuracy and reliability of their results. nih.gov this compound is used in the validation of analytical procedures for cresol analysis. This includes establishing key performance characteristics of the method such as linearity, accuracy, precision, and the limit of detection. osha.govmdpi.com By using a deuterated internal standard, laboratories can demonstrate that their methods are robust and fit for purpose, meeting the stringent quality control standards required in forensic and clinical settings. This ensures that the analytical data generated is defensible and can be confidently used in legal and medical contexts.
Mechanistic and Kinetic Studies Facilitated by Deuterated O Cresol Analogues
Investigation of Kinetic Isotope Effects (KIE) in Organic Reaction Pathways
The kinetic isotope effect is the change in the rate of a chemical reaction upon substitution of an atom in the reactants with one of its isotopes. wikipedia.org It is expressed as the ratio of the rate constant for the light isotopologue (kH) to that of the heavy isotopologue (kD). The magnitude of the KIE can provide crucial information about the rate-determining step of a reaction and the nature of the transition state. princeton.edu
In the context of O-Cresol-3,4,5,6-D4,OD, two primary types of deuterium (B1214612) KIEs are of interest:
Primary KIE (PKIE): This occurs when the bond to the isotopically labeled atom is broken or formed in the rate-limiting step. wikipedia.org For this compound, a significant PKIE would be expected in reactions where the O-D bond is cleaved during the rate-determining step.
Secondary KIE (SKIE): This is observed when the isotopically substituted bond is not directly involved in bond-breaking or formation in the rate-determining step. libretexts.org The deuteration of the aromatic ring in this compound would lead to secondary KIEs in reactions such as electrophilic aromatic substitution, where the hybridization of the ring carbons changes during the reaction. libretexts.org
While specific KIE studies on this compound are not prominently available in published literature, studies on analogous deuterated phenols provide excellent examples of the principles. For instance, research on the enzyme p-cresol (B1678582) methylhydroxylase using deuterated p-cresol has demonstrated the power of KIE in elucidating enzymatic mechanisms. nih.gov
Table 1: Illustrative Kinetic Isotope Effects in the Oxidation of Deuterated Phenols This table presents data from studies on analogous compounds to illustrate the principles of KIE, as specific data for this compound is not available in the cited literature.
| Reaction | Deuterated Substrate | Observed KIE (kH/kD) | Implication | Reference |
|---|---|---|---|---|
| Enzymatic oxidation by p-cresol methylhydroxylase | p-Cresol (α-deuterated) | ~7.05 at 6°C | C-H bond cleavage is the rate-determining step. | nih.gov |
These examples highlight how deuteration can significantly alter reaction rates, providing a powerful method for probing reaction mechanisms. A similar approach with this compound could be used to study its oxidation pathways or other reactions involving the cleavage of the hydroxyl or ring C-H bonds.
Elucidation of Biotransformation Mechanisms and Enzymatic Reactions
Biotransformation is the process by which a substance is chemically altered in the body, often by enzymatic action. inchem.org Deuterated compounds like this compound are invaluable for studying these pathways. The KIE can reveal whether a particular C-H or O-H bond is cleaved in the rate-limiting step of an enzymatic reaction. nih.gov
For example, the metabolism of cresols in the liver is a key area of toxicological research. nih.govnih.gov It is known that cresols can be metabolized by cytochrome P450 enzymes. nih.gov A study on the hepatotoxicity of p-cresol used a deuterated analogue to investigate the mechanism. It was found that the deuterated compound was significantly less toxic and was metabolized to a reactive quinone methide intermediate at a slower rate. nih.gov This demonstrates that the cleavage of a C-H bond on the methyl group is a key step in its bioactivation and subsequent toxicity. nih.gov
Similarly, this compound could be used to investigate the biotransformation of o-cresol (B1677501). By comparing the metabolites of the deuterated and non-deuterated forms, researchers could determine the primary sites of metabolic attack. For instance, a slower rate of formation of a particular hydroxylated metabolite from the deuterated analogue would suggest that C-D bond cleavage on the aromatic ring is a rate-limiting step.
Table 2: Potential Biotransformation Reactions of o-Cresol Amenable to Study with this compound This table outlines hypothetical studies based on known cresol (B1669610) biotransformation pathways. Specific experimental data for this compound is not available in the cited literature.
| Biotransformation Reaction | Expected Outcome with Deuterated Analogue | Mechanistic Insight |
|---|---|---|
| Aromatic Hydroxylation | Slower formation of catechol metabolites | Indicates C-H bond cleavage on the ring is rate-limiting. |
| Glucuronidation/Sulfation | Minimal KIE expected | Conjugation at the hydroxyl group does not involve C-H/O-H bond cleavage in the rate-determining step. |
The use of deuterated substrates in this manner allows for a detailed mapping of metabolic pathways and the identification of potentially toxic reactive intermediates.
Advanced Reaction Pathway Analysis through Deuterium Labeling and Tracer Studies
Beyond KIEs, deuterium-labeled compounds like this compound serve as excellent tracers to follow the fate of molecules through complex reaction sequences. nih.govrsc.org In these studies, the deuterated compound is introduced into a system, and the distribution of deuterium in the products is analyzed, often using techniques like mass spectrometry or NMR spectroscopy. nih.gov
This approach can definitively establish reaction pathways by tracking the movement and position of the deuterium atoms. For example, in a proposed rearrangement reaction, the location of the deuterium in the product molecule can confirm or refute the proposed mechanism. Deuterium labeling experiments are crucial for distinguishing between different possible reaction intermediates and pathways. copernicus.org
A study of o-cresol oxidation in supercritical water identified several products, including phenol (B47542) and 2-hydroxybenzaldehyde. osti.gov Using this compound as the starting material in such an experiment would allow researchers to trace the fate of the deuterated aromatic ring. For example, the presence of a deuterated phenol product would indicate the loss of the methyl group without exchange of the ring hydrogens.
Table 3: Application of this compound in Tracer Studies This table provides hypothetical examples of how this compound could be used in tracer studies to elucidate reaction mechanisms.
| Research Question | Experimental Approach | Potential Finding |
|---|---|---|
| Does the aromatic ring of o-cresol undergo hydrogen exchange during oxidation? | Oxidize this compound and analyze the deuterium content of the products and unreacted starting material. | Retention of all four deuterium atoms in the product would indicate no exchange occurs. |
| What is the source of hydrogen in a specific reduction reaction of an o-cresol derivative? | Use this compound in a reaction with a non-deuterated reducing agent. | The absence of deuterium in the newly formed C-H bond of the product would rule out an intramolecular hydrogen transfer from the ring. |
Future Research Perspectives and Advanced Methodological Developments
Innovations in the Targeted Synthesis of Deuterated O-Cresol (B1677501) Derivatives
The synthesis of specifically labeled deuterated compounds like O-Cresol-3,4,5,6-D4,OD is crucial for their application. Current methods for producing deuterated aromatic compounds often involve hydrogen-deuterium exchange reactions using heavy water (D2O) under high temperature and pressure. tn-sanso.co.jp While effective, these batch-type methods can be limited by reactor size, long cycle times, and complex purification processes. tn-sanso.co.jp
Furthermore, research into novel catalysts is ongoing. For example, methods for preparing o-cresol from phenol (B47542) and methanol (B129727) using various catalysts have been explored. google.comgoogle.comosti.gov The development of catalysts that can facilitate site-selective deuteration with high efficiency and under milder conditions will be a key area of advancement. researchgate.net Strategies for the deuteration of phenols using polymer-supported acid catalysts like Amberlyst 15 have also been developed and may be further refined. researchgate.net These innovations will not only improve the synthesis of this compound but also expand the range of available deuterated cresol (B1669610) derivatives for research.
Advancements in Hyphenated Analytical Techniques for Enhanced Isotopic Analysis
The accurate analysis of deuterated compounds is paramount to their utility. Hyphenated analytical techniques, which combine the separation power of chromatography with the detection capabilities of mass spectrometry, are central to this analysis. Gas chromatography-mass spectrometry (GC-MS) is a widely used method for the qualitative and quantitative determination of volatile organic compounds, including cresol isomers and their deuterated analogs. astm.orgasme.orgnih.govnih.govnih.gov
Future advancements in this area will likely focus on enhancing the sensitivity, resolution, and speed of these techniques. High-resolution mass spectrometry (HRMS) coupled with techniques like electrospray ionization (ESI) and ultra-performance liquid chromatography (UPLC) offers a powerful tool for characterizing the isotopic purity of deuterated compounds. nih.govresearchgate.net These methods can rapidly provide detailed information on the isotopic distribution within a molecule with very low sample consumption. nih.gov
Nuclear Magnetic Resonance (NMR) spectroscopy is another critical tool for structural confirmation and determining the position of deuterium (B1214612) labels. rsc.orgnih.gov The combination of HRMS and NMR provides a comprehensive strategy for evaluating both the isotopic enrichment and the structural integrity of deuterated compounds. rsc.org Future developments may see further integration of these techniques and the application of novel NMR methods, such as those utilizing the isotopic effect on 13C chemical shifts, for more precise site-specific quantification of deuterium. nih.gov
Table 1: Analytical Techniques for Isotopic Analysis
| Analytical Technique | Application in Deuterated Compound Analysis | Key Advantages |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Quantification of volatile deuterated compounds and their metabolites. astm.orgasme.orgnih.govnih.govnih.gov | High sensitivity and specificity for volatile compounds. nih.gov |
| High-Resolution Mass Spectrometry (HRMS) | Determination of isotopic purity and enrichment. nih.govresearchgate.net | High accuracy and resolution for distinguishing isotopologues. nih.gov |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Confirmation of structural integrity and position of deuterium labels. rsc.orgnih.gov | Provides detailed structural information. thalesnano.com |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Analysis of a wide range of deuterated compounds, including non-volatile ones. researchgate.netrsc.org | Versatile for various compound types. researchgate.net |
Expansion of Deuterated Standards in Emerging Research Areas and Novel Applications
Deuterated compounds like this compound serve as invaluable internal standards in quantitative analysis. astm.orgclearsynth.com Their use allows for the correction of matrix effects and ensures the precision and accuracy of measurements, particularly in complex biological and environmental samples. nih.govclearsynth.com The applications of deuterated standards are widespread, from measuring drug metabolites and environmental pollutants to studying metabolic pathways. clearsynth.com
The future will see an expansion of the use of deuterated standards into new and emerging research fields. For example, in metabolomics, deuterated compounds are crucial for tracing metabolic fluxes and understanding complex biochemical networks. rsc.org The stability of the carbon-deuterium bond compared to the carbon-hydrogen bond can also be exploited to improve the metabolic stability of drugs, a concept that is gaining traction in pharmaceutical research. researchgate.netnih.govnih.gov Studies have shown that deuteration can prolong the half-life and reduce the clearance of certain compounds. nih.gov
Furthermore, the development of novel deuterated standards will be driven by the need to quantify new classes of compounds of interest. As analytical techniques become more sensitive, the demand for high-purity deuterated standards for a wider range of analytes will continue to grow. This includes applications in areas such as environmental monitoring of emerging contaminants and the study of new drug candidates.
Integration of Computational Chemistry Approaches with Deuteration Studies for Predictive Modeling
Computational chemistry offers a powerful tool for understanding and predicting the properties and behavior of molecules, including deuterated compounds. youtube.com Theoretical studies, such as those using density functional theory (DFT), can be employed to investigate reaction mechanisms, predict kinetic isotope effects, and model the behavior of molecules in different environments. researchgate.netresearchgate.net
The integration of computational chemistry with experimental deuteration studies holds significant promise for the future. For instance, computational models can be used to predict the most favorable sites for deuteration in a molecule to achieve a desired effect, such as increased metabolic stability. youtube.com This predictive capability can guide the synthesis of novel deuterated compounds and streamline the drug discovery process.
Furthermore, computational methods can be used to model and predict the mass spectra and chromatographic behavior of deuterated compounds, aiding in their analysis and identification. nih.gov As computational power and theoretical models continue to improve, the synergy between computational chemistry and experimental deuteration studies will become increasingly important for advancing our understanding and application of compounds like this compound. Theoretical investigations into the antioxidant properties of cresol derivatives, for example, can provide insights that guide the design of new deuterated compounds with specific functionalities. researchgate.net
Q & A
Q. What are the optimal synthetic routes for O-Cresol-3,4,5,6-D4,OD, and how is isotopic purity validated?
- Methodological Answer : Deuterated cresols like this compound are typically synthesized via acid-catalyzed H/D exchange using deuterated solvents (e.g., D₂O or DCl) under controlled conditions . Post-synthesis, isotopic purity (98–99 atom% D) is validated using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. For example, -NMR can detect residual protonation at non-deuterated positions, while -NMR confirms deuteration patterns . Chromatographic methods (HPLC/GC) paired with isotopic ratio analysis ensure batch consistency .
Q. How does deuteration at the 3,4,5,6 positions affect O-Cresol’s physicochemical properties?
- Methodological Answer : Deuteration alters vibrational modes (e.g., C–D stretching at ~2100 cm⁻¹ vs. C–H at ~3000 cm⁻¹), which can be quantified via FTIR or Raman spectroscopy . Solubility in polar solvents (e.g., D₂O) may decrease slightly due to reduced hydrogen bonding capacity compared to non-deuterated o-cresol . Thermodynamic stability under oxidative conditions should be tested via accelerated aging studies (e.g., 40°C/75% RH for 6 months) with LC-MS monitoring .
Advanced Research Questions
Q. What advanced analytical techniques resolve ambiguities in isotopic labeling or degradation products?
- Methodological Answer : High-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) or gas chromatography (GC-MS) identifies degradation byproducts (e.g., back-exchange to protonated forms or oxidation to quinones) . For structural confirmation, 2D NMR (e.g., - HSQC) maps deuterium positions and rules out regioisomeric impurities . Isotopic dilution assays using internal standards (e.g., -labeled analogs) improve quantification accuracy in complex matrices .
Q. How do researchers address contradictions in reported reaction kinetics of deuterated cresols?
- Methodological Answer : Discrepancies in kinetic data (e.g., acid-catalyzed esterification rates) may arise from isotopic purity variations or solvent isotope effects. Standardize reaction conditions (pH, temperature) and validate isotopic composition pre-experiment . Use computational tools (DFT calculations) to model deuterium’s electronic effects on transition states . Comparative studies with protonated analogs under identical conditions isolate isotopic contributions .
Q. What protocols ensure reproducibility in tracer studies using this compound?
- Methodological Answer :
- Sample Preparation : Pre-equilibrate deuterated cresol with reaction media (e.g., buffer/D₂O) to minimize solvent isotope effects .
- Calibration : Use calibration curves with deuterated vs. non-deuterated standards to account for ionization efficiency differences in MS .
- Data Reporting : Include isotopic purity, solvent deuteration level, and instrument parameters (e.g., NMR field strength, MS resolution) in metadata .
Key Methodological Resources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
